molecular formula C27H33N3O2 B10792762 (R)-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide

(R)-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792762
M. Wt: 431.6 g/mol
InChI Key: PZISZCAOGDXBMN-HXUWFJFHSA-N
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Description

®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a phenylethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis. industrial processes often require optimization for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .

Scientific Research Applications

®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide include other quinoline derivatives, such as:

Uniqueness

The uniqueness of ®-4-Oxo-1-pentyl-N-(1-phenylethyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxamide lies in its specific combination of functional groups and its chiral nature. This combination contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research .

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

4-oxo-1-pentyl-N-[(1R)-1-phenylethyl]-7-pyrrolidin-1-ylquinoline-3-carboxamide

InChI

InChI=1S/C27H33N3O2/c1-3-4-8-17-30-19-24(27(32)28-20(2)21-11-6-5-7-12-21)26(31)23-14-13-22(18-25(23)30)29-15-9-10-16-29/h5-7,11-14,18-20H,3-4,8-10,15-17H2,1-2H3,(H,28,32)/t20-/m1/s1

InChI Key

PZISZCAOGDXBMN-HXUWFJFHSA-N

Isomeric SMILES

CCCCCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)N[C@H](C)C4=CC=CC=C4

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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